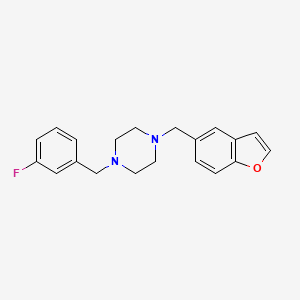![molecular formula C19H16N2O2 B5330602 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQC belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
科学的研究の応用
2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to possess a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising avenue for developing new cancer treatments.
作用機序
The exact mechanism of action of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to inhibit the activity of certain signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its potential anti-cancer properties, 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to possess a range of other biochemical and physiological effects. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide has also been shown to possess anti-microbial properties, which may be useful in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide in lab experiments is its high purity and stability. 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for research on 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action, which may provide insights into its potential applications in various diseases. Another area of research is to explore the potential of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide as a drug candidate for the treatment of cancer and other diseases. Finally, there is a need for more studies on the safety and toxicity of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide, which will be important for its potential use in humans.
Conclusion
In conclusion, 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide is a promising chemical compound that has potential applications in various areas of scientific research. Its high purity and stability, as well as its potential anti-cancer, anti-inflammatory, and anti-microbial properties, make it an attractive option for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate for the treatment of various diseases.
合成法
The synthesis of 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide involves the reaction between 4-methoxybenzaldehyde and 2-aminobenzoic acid, followed by the addition of acetic anhydride and quinoline-4-carboxylic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. This method has been shown to yield high purity 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide with a yield of up to 70%.
特性
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-15-10-7-13(8-11-15)6-9-14-12-17(19(20)22)16-4-2-3-5-18(16)21-14/h2-12H,1H3,(H2,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAIPXIVRHNGDJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-quinolinone](/img/structure/B5330531.png)
![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5330570.png)

![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)